N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide
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Description
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C21H21NO2S and its molecular weight is 351.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Drug Development
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide is significant in the synthesis of various pharmaceutical compounds. For example, it serves as an intermediate in the natural synthesis of antimalarial drugs, as demonstrated in the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as the catalyst (Magadum & Yadav, 2018). This process is crucial for producing certain antimalarial medications, highlighting the compound's role in drug development.
Catalytic Hydrogenation in Green Chemistry
In the field of green chemistry, this compound is relevant for the production of azo disperse dyes. The catalytic hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide using a novel Pd/C catalyst showcases its application in environmentally friendly chemical processes (Zhang Qun-feng, 2008).
Optoelectronic Properties in Polymer Science
This compound also finds application in polymer science due to its role in the synthesis of thiazole-based polythiophenes. These polymers exhibit significant optoelectronic properties, making them useful in various technological applications. The synthesis of monomers like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide and their electrochemical polymerization demonstrate the compound's utility in creating materials with unique electronic properties (Camurlu & Guven, 2015).
Silylation for Structural Analysis
The compound's derivatives, such as N-(2-(trimethylsilyloxy)phenyl)acetamide, are synthesized for structural analysis. Silylation, a key process in this context, helps in the study of the molecular structure of various compounds, providing insights into their chemical properties and potential applications (Nikonov et al., 2016).
Role in Molecular Docking and Anticancer Research
This chemical also plays a role in anticancer research. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its molecular docking analysis for anticancer activity highlight its potential in developing new therapeutic agents (Sharma et al., 2018).
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-21(24,15-22-20(23)13-16-11-12-25-14-16)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12,14,24H,13,15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWUNVWRJXUUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CSC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.